1-Chloro-2-[(chloromethoxy)methyl]benzene
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Overview
Description
1-Chloro-2-[(chloromethoxy)methyl]benzene is an organic compound with the molecular formula C8H8Cl2O It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group and a chloromethoxy group
Preparation Methods
The synthesis of 1-Chloro-2-[(chloromethoxy)methyl]benzene typically involves the reaction of benzyl alcohol with formaldehyde and hydrogen chloride. The process begins by mixing benzyl alcohol and formaldehyde solution, cooling the mixture to 5°C, and then saturating it with hydrogen chloride. The reaction mixture is further treated with hydrogen chloride at 10°C. The resulting product is then dried with anhydrous calcium chloride and distilled under reduced pressure to obtain this compound .
Chemical Reactions Analysis
1-Chloro-2-[(chloromethoxy)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloromethyl group. Common reagents for these reactions include sodium hydroxide and potassium carbonate.
Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of corresponding alcohols using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Chloro-2-[(chloromethoxy)methyl]benzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is explored for its potential use in drug development and as a building block for more complex therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and as a reagent in various industrial processes
Mechanism of Action
The mechanism of action of 1-Chloro-2-[(chloromethoxy)methyl]benzene involves its interaction with nucleophiles due to the presence of the chloromethyl group. This interaction can lead to the formation of various derivatives depending on the nucleophile involved. The molecular targets and pathways are primarily related to its reactivity with other chemical species, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
1-Chloro-2-[(chloromethoxy)methyl]benzene can be compared with other similar compounds such as:
1-Chloro-2-methoxybenzene: This compound has a methoxy group instead of a chloromethoxy group, making it less reactive in nucleophilic substitution reactions.
1-Chloro-2-methylbenzene: This compound has a methyl group instead of a chloromethyl group, which affects its reactivity and applications.
Chloromethyl methyl ether: This compound is used as an alkylating agent and has different reactivity due to the presence of a methoxy group instead of a benzene ring
These comparisons highlight the unique reactivity and applications of this compound in various fields.
Properties
Molecular Formula |
C8H8Cl2O |
---|---|
Molecular Weight |
191.05 g/mol |
IUPAC Name |
1-chloro-2-(chloromethoxymethyl)benzene |
InChI |
InChI=1S/C8H8Cl2O/c9-6-11-5-7-3-1-2-4-8(7)10/h1-4H,5-6H2 |
InChI Key |
YHLZRFMNUCOAQS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)COCCl)Cl |
Origin of Product |
United States |
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